SGC6870N
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Overview
Description
SGC6870N is a negative control for SGC6870 (GLXC-21306).
Scientific Research Applications
1. Role in Cancer Research and Treatment
- SGN-CD70A in Lymphoma : A study by Phillips et al. (2018) discussed SGN-CD70A, an antibody-drug conjugate targeted against CD70, for treating non-Hodgkin lymphoma. Despite its modest single-agent activity, its applicability was limited by thrombocytopenia.
- Mechanism of Action in Cancer : Research by Sandall et al. (2015) on SGN-CD70A revealed its mechanism involving DNA damage pathway activation and G2 cell cycle arrest leading to cell death in renal cell carcinoma and non-Hodgkin lymphoma cell lines.
2. Structural Genomics Consortium (SGC) Impact
- SGC's Open Science Model : Jones and Chataway (2021) discussed the SGC's unique public-private and open access approach in pre-competitive research, offering a shared knowledge resource for drug discovery.
- Scientific Impact of the SGC : Gileadi et al. (2007) evaluated the scientific output of the SGC, emphasizing its role in accelerating delivery of protein structures and facilitating discovery in disease-relevant human proteins.
3. Drug Discovery and Development
- SGC6870 as an Allosteric Inhibitor : Shen et al. (2020) discovered SGC6870, a highly selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), which is potent and cell-active, indicating its potential in therapeutic applications.
4. Genomic Research Applications
- Genome Editing in Citrus : Jia and Wang (2014) reported the use of CRISPR/Cas9/sgRNA system for targeted genome modification in citrus, marking a significant step in agricultural biotechnology.
5. Biomedical Imaging and Diagnosis
- Dual-Enzyme-Loaded Nanogel System : Wang et al. (2015) developed a dual-enzyme-loaded hybrid nanogel (SGC) for pathological responsive ultrasound imaging and enhanced T2-weighted magnetic resonance imaging, demonstrating potential in diagnostic applications.
Properties
Molecular Formula |
C23H21BrN2O2S |
---|---|
Molecular Weight |
469.397 |
IUPAC Name |
(S)-4-(5-Bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one |
InChI |
InChI=1S/C23H21BrN2O2S/c1-13-4-5-18-17(11-13)22(16-9-14(2)8-15(3)10-16)26(12-21(27)25-18)23(28)19-6-7-20(24)29-19/h4-11,22H,12H2,1-3H3,(H,25,27)/t22-/m0/s1 |
InChI Key |
NIPTUMFVYBXSMZ-QFIPXVFZSA-N |
SMILES |
O=C1CN(C(C2=CC=C(Br)S2)=O)[C@@H](C3=CC(C)=CC(C)=C3)C4=CC(C)=CC=C4N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGC6870N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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